REACTION_CXSMILES
|
[C:1]1(=[O:13])[N:6]([CH:7]([CH3:11])C(O)=O)[C:5](=[O:12])[CH2:4][CH:2]1O.[B-](F)(F)(F)F.CN([C:22]([O:26][N:27]1[C:32](=[O:33])[CH2:31][CH2:30][C:28]1=[O:29])=[N+](C)C)C.CCN(C(C)C)C(C)C.C1C[O:46]CC1>>[O:29]=[C:28]1[CH2:30][CH2:31][C:32](=[O:33])[N:27]1[O:26][C:22](=[O:46])[CH2:11][CH2:7][N:6]1[C:1](=[O:13])[CH:2]=[CH:4][C:5]1=[O:12] |f:1.2|
|
Name
|
Malimidopropionic acid
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(C(O)CC(N1C(C(=O)O)C)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under nitrogen over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The yellow thick suspension was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.1 N HCl (2×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(C(CC1)=O)OC(CCN1C(C=CC1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:13])[N:6]([CH:7]([CH3:11])C(O)=O)[C:5](=[O:12])[CH2:4][CH:2]1O.[B-](F)(F)(F)F.CN([C:22]([O:26][N:27]1[C:32](=[O:33])[CH2:31][CH2:30][C:28]1=[O:29])=[N+](C)C)C.CCN(C(C)C)C(C)C.C1C[O:46]CC1>>[O:29]=[C:28]1[CH2:30][CH2:31][C:32](=[O:33])[N:27]1[O:26][C:22](=[O:46])[CH2:11][CH2:7][N:6]1[C:1](=[O:13])[CH:2]=[CH:4][C:5]1=[O:12] |f:1.2|
|
Name
|
Malimidopropionic acid
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(C(O)CC(N1C(C(=O)O)C)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under nitrogen over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The yellow thick suspension was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.1 N HCl (2×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(C(CC1)=O)OC(CCN1C(C=CC1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |